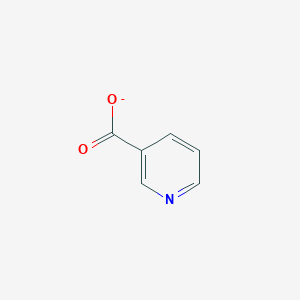
Nicotinate
Übersicht
Beschreibung
Nicotinate is a pyridinemonocarboxylate that is the conjugate base of nicotinic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a nicotinic acid.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Eigenschaften
Molekularformel |
C6H4NO2- |
|---|---|
Molekulargewicht |
122.1g/mol |
IUPAC-Name |
pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/p-1 |
InChI-Schlüssel |
PVNIIMVLHYAWGP-UHFFFAOYSA-M |
SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-] |
Synonyme |
3 Pyridinecarboxylic Acid 3-Pyridinecarboxylic Acid Aluminum Salt, Niacin Enduracin Hydrochloride, Niacin Induracin Lithium Nicotinate Niacin Niacin Aluminum Salt Niacin Ammonium Salt Niacin Calcium Salt Niacin Cobalt (2+) Salt Niacin Copper (2+) Salt Niacin Hydrochloride Niacin Iron (2+) Salt Niacin Lithium Salt Niacin Lithium Salt, Hemihydrate Niacin Magnesium Salt Niacin Manganese (2+) Salt Niacin Potassium Salt Niacin Sodium Salt Niacin Tartrate Niacin Tosylate Niacin Zinc Salt Nicamin Nico 400 Nico-400 Nico400 Nicobid Nicocap Nicolar Nicotinate Nicotinate, Lithium Nicotinic Acid Potassium Salt, Niacin Sodium Salt, Niacin Tartrate, Niacin Tosylate, Niacin Wampocap |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
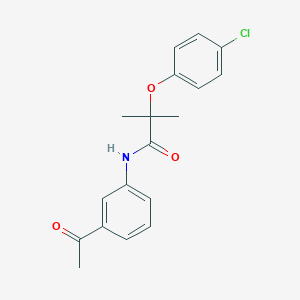
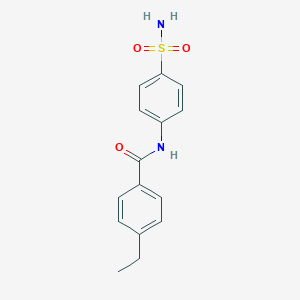
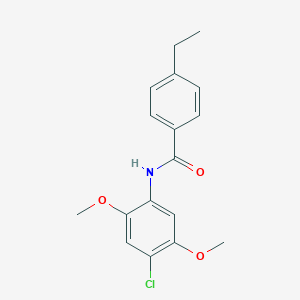
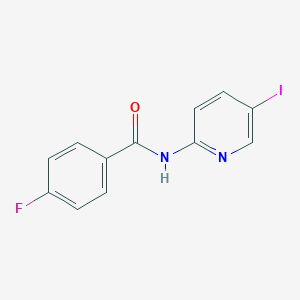
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B505539.png)
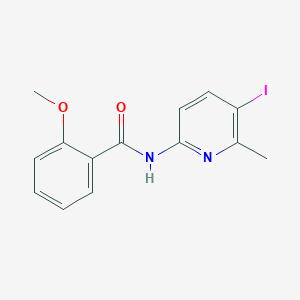
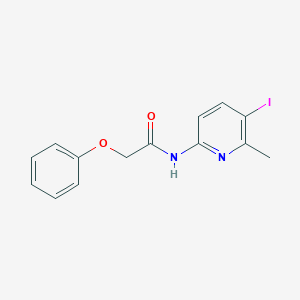
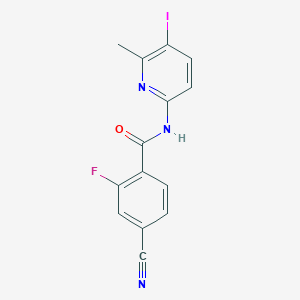
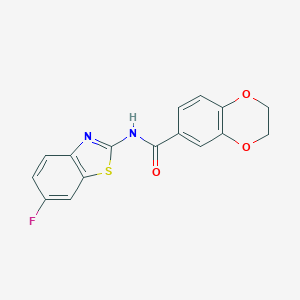
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B505545.png)
![2-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B505549.png)
![2-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B505550.png)
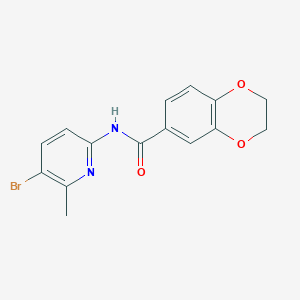
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B505554.png)
